Doxifluridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Doxifluridine enters cancer cells and disrupts their DNA synthesis. This can prevent the cells from dividing and growing, ultimately leading to cell death. Researchers are interested in understanding how doxifluridine interacts with specific cellular processes to achieve this effect. )]

Preclinical Studies

Doxifluridine has been studied in laboratory settings and in animals to evaluate its effectiveness against various cancers. These studies help researchers determine appropriate dosages and identify potential side effects before clinical trials in humans.

Clinical Trials

Clinical trials are studies conducted in people to assess the safety and efficacy of doxifluridine for cancer treatment. These trials typically involve different phases, with each phase building on the knowledge gained from the previous one. Doxifluridine has been investigated in clinical trials for different types of cancer, including gastric and colorectal cancers.

A phase II study examined the use of doxifluridine in elderly patients with advanced gastric cancer. The results showed mild toxicity and favorable survival rates, although the response rate was low. ]

Another phase II study explored doxifluridine for advanced colorectal adenocarcinoma. The findings suggested promise for the drug, but further research was needed. ]

Doxifluridine, also known as 5'-deoxy-5-fluorouridine, is a nucleoside analog prodrug that has been developed primarily for use in chemotherapy. It is classified as a second-generation fluoropyrimidine derivative of 5-fluorouracil, designed to enhance oral bioavailability and minimize degradation by dihydropyrimidine dehydrogenase in the gastrointestinal tract. Doxifluridine is typically administered in several Asian countries, including South Korea and China, but it is not approved by the U.S. Food and Drug Administration for use in the United States. Its primary mechanism involves conversion to 5-fluorouracil within the body, which subsequently inhibits DNA synthesis and promotes cell death in cancerous tissues .

Doxifluridine acts as a prodrug, meaning it requires conversion into its active form inside the body to exert its effect []. As mentioned earlier, enzymes within the cell convert Doxifluridine to 5-fluorouracil (5-FU) [, ]. 5-FU disrupts cellular processes essential for growth and division by:

- Inhibiting thymidylate synthase: This enzyme is responsible for synthesizing thymidine, a crucial component of DNA. By inhibiting this enzyme, 5-FU limits the availability of thymidine for DNA replication [].

- Interfering with RNA synthesis: 5-FU can also be incorporated into RNA molecules, leading to unstable and non-functional RNA, further hindering cellular growth [].

The cumulative effect of these disruptions is the inhibition of cancer cell proliferation and ultimately cell death [].

The synthesis of doxifluridine involves several steps that typically include the coupling of a ribose derivative with an activated form of 5-fluorouracil. A notable method described in patent literature involves using trimethylsilyltrifluoromethanesulfonate as a catalyst in a Lewis acid-mediated reaction. The general procedure can be outlined as follows:

- Preparation of Ribose Derivative: A modified ribose derivative is prepared and protected appropriately.

- Coupling Reaction: The ribose derivative is coupled with an activated form of 5-fluorouracil in an inert organic solvent at low temperatures.

- Purification: The resulting product is purified through solvent evaporation and recrystallization techniques to yield pure doxifluridine .

Doxifluridine is primarily used in oncology as a cytostatic agent for treating various types of cancer. Its applications include:

- Treatment of stomach cancer.

- Potential use in combination therapies with other chemotherapeutic agents.

- Investigational studies for efficacy against other malignancies due to its mechanism of action .

Research indicates that doxifluridine may interact with various medications, potentially increasing the risk or severity of adverse effects. Notable interactions include:

- Hydrocortisone Succinate: Increased risk of adverse effects when combined.

- Hydroxychloroquine: Potential interactions warranting caution during concurrent administration .

These interactions highlight the importance of monitoring patients receiving doxifluridine alongside other treatments.

Doxifluridine shares structural similarities with several other nucleoside analogs and fluoropyrimidines. Below is a comparison with some notable compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| 5-Fluorouracil | Nucleobase | Antimetabolite inhibiting thymidylate synthase | Directly administered; rapid metabolism |

| Capecitabine | Prodrug | Converted to 5-fluorouracil in the body | Oral administration; designed for selective tumor targeting |

| Gemcitabine | Nucleoside analog | Inhibits DNA synthesis via incorporation into DNA | Broad-spectrum activity; also affects RNA synthesis |

| Cytarabine | Nucleoside analog | Inhibits DNA polymerase | Primarily used in hematological malignancies |

Doxifluridine's uniqueness lies in its specific prodrug nature aimed at improving oral bioavailability while maintaining efficacy through conversion to 5-fluorouracil within tumor tissues .

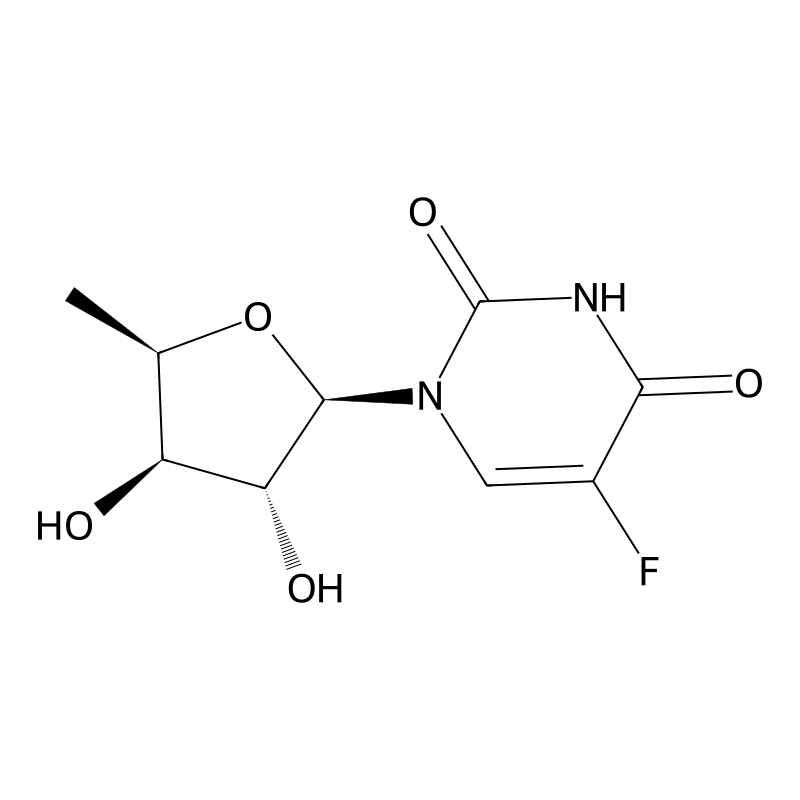

Key Functional Groups

Doxifluridine possesses several critical functional groups that define its chemical behavior and biological activity. The molecule is classified as a pyrimidine 5'-deoxyribonucleoside, containing a fluorinated pyrimidine base linked to a modified ribose sugar [1]. The primary functional groups include a 5-fluoropyrimidine ring system with carbonyl groups at positions 2 and 4, forming a pyrimidine-2,4-dione structure [2]. The pyrimidine ring contains a fluorine substituent at the 5-position, which significantly influences the compound's electronic properties and metabolic stability [3].

The sugar moiety features a tetrahydrofuran ring with hydroxyl groups at the 2' and 3' positions, while the 5' position is deoxygenated, containing only a methyl group [1] [4]. This deoxygenation at the 5' position distinguishes doxifluridine from its parent compound, 5-fluorouridine, and is critical for its function as a prodrug [5]. The glycosidic bond connecting the sugar and base components occurs between the anomeric carbon (C1') of the sugar and the N1 nitrogen of the pyrimidine ring [6].

Stereogenic Centers and Configuration

Doxifluridine contains four stereogenic centers, all located within the ribofuranose sugar ring system [6]. The absolute stereochemical configuration has been definitively established through crystallographic analysis and NMR studies [7]. The four stereogenic centers are positioned at C1', C2', C3', and C4' of the sugar ring, with configurations designated as (2R,3R,4S,5R) [2] [4].

The C1' carbon adopts the R configuration and forms the glycosidic linkage with the pyrimidine base in the β-anomeric configuration [1]. The C2' and C4' carbons both possess R configurations, while the C3' carbon exhibits S configuration [6]. This particular arrangement of stereogenic centers is crucial for the molecule's recognition by enzymes, particularly thymidine phosphorylase, which converts doxifluridine to its active metabolite 5-fluorouracil [8].

Conformational Analysis

The conformational preferences of doxifluridine have been extensively studied using computational methods and NMR spectroscopy [7]. The ribofuranose ring exhibits significant conformational flexibility, existing primarily in two distinct conformations: the C2'-endo (south, S-type) and C3'-endo (north, N-type) conformations [7]. Nuclear magnetic resonance analysis and density functional theory calculations indicate that doxifluridine predominantly adopts the C3'-endo conformation in solution [7].

The conformational analysis reveals that the sugar ring is relatively rigid, with the C3'-endo conformation being thermodynamically favored [7]. This conformational preference influences the spatial orientation of the hydroxyl groups and affects the molecule's interaction with enzymes and receptors. The presence of the fluorine atom at the 5-position of the pyrimidine ring further constrains the overall molecular conformation through electronic effects and steric interactions [9].

Physical Properties

Melting Point and Thermal Stability

Doxifluridine exhibits well-defined thermal properties that are characteristic of crystalline pharmaceutical compounds. The melting point has been reported across multiple studies with slight variations depending on the crystallization conditions and analytical methods employed. The compound melts in the range of 189-193°C, with specific values reported as 189-190°C when crystallized from ethyl acetate [10], 186-188°C when crystallized from 2-propanol, and 192-193°C when crystallized as needles from methanol and ethyl acetate [10] [11] [12].

The thermal stability of doxifluridine has been evaluated under various temperature conditions. The compound demonstrates good thermal stability at ambient temperatures and remains stable up to approximately 150°C [13]. Beyond this temperature, thermal decomposition begins to occur, with significant degradation observed at temperatures above 200°C [13]. This thermal stability profile is important for pharmaceutical processing and storage conditions.

Solubility Profiles in Various Solvents

The solubility characteristics of doxifluridine have been systematically evaluated in multiple solvent systems, which is crucial for pharmaceutical formulation and analytical applications. In aqueous systems, doxifluridine demonstrates moderate water solubility, with reported values of approximately 50 mg/mL in pure water [14] [15]. The solubility in phosphate-buffered saline at pH 7.2 is approximately 5 mg/mL [15].

In organic solvents, doxifluridine shows enhanced solubility compared to aqueous media. The compound is soluble in dimethyl sulfoxide (DMSO) at approximately 10 mg/mL and in N,N-dimethylformamide (DMF) at approximately 16 mg/mL [14] [15]. These organic solvents are commonly used for stock solution preparation in research applications. The compound also demonstrates solubility in methanol and ethanol, though specific quantitative data for these solvents are limited in the literature.

Optical Rotation and Chiroptical Properties

Doxifluridine exhibits optical activity due to its multiple stereogenic centers, displaying dextrorotatory behavior [16] [17]. The specific optical rotation has been consistently measured as [α]D²⁵ +18.4° when measured at a concentration of 0.419 g per 100 mL in water [10] [11] [12]. This positive optical rotation indicates that doxifluridine rotates plane-polarized light in the clockwise direction when viewed along the direction of light propagation.

The optical rotation is measured under standard conditions using the sodium D-line (589 nm) at 25°C [16]. The magnitude and sign of the optical rotation are directly related to the absolute stereochemical configuration of the molecule and provide a reliable method for identity confirmation and purity assessment. Some suppliers report a range of +18° to +22° for the specific optical rotation [12], which may reflect slight variations in measurement conditions or sample purity.

Spectroscopic Characteristics

UV/Vis Spectroscopy

Doxifluridine exhibits characteristic ultraviolet absorption properties due to the presence of the fluorinated pyrimidine chromophore [18]. The primary absorption maximum occurs at 268-269 nm when measured in methanol, with a molar extinction coefficient (ε) of 8550 M⁻¹cm⁻¹ [10] [15]. This absorption band corresponds to the π→π* electronic transition within the pyrimidine ring system.

The UV absorption characteristics are useful for analytical quantification and purity assessment of doxifluridine [18]. The presence of the fluorine substituent at the 5-position of the pyrimidine ring causes a slight bathochromic shift compared to the parent uridine molecule, reflecting the electronic influence of the fluorine atom on the aromatic system [19]. The UV spectrum typically shows good resolution and can be utilized for routine analytical applications in pharmaceutical quality control.

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about doxifluridine, particularly through ¹H NMR and ¹⁹F NMR techniques [20] [21]. In ¹H NMR spectroscopy, the compound displays characteristic signals for the sugar protons, including the anomeric proton (H1'), the ring protons (H2', H3', H4'), and the methyl group at the 5' position [7]. The pyrimidine ring contributes a distinctive signal for the C6-H proton, which appears downfield due to the aromatic character of the pyrimidine system.

¹⁹F NMR spectroscopy is particularly valuable for doxifluridine analysis due to the presence of the fluorine atom at the 5-position of the pyrimidine ring [20] [21]. The ¹⁹F NMR signal appears as a characteristic resonance that can be used for both structural identification and metabolic studies. This technique has proven especially useful for monitoring the metabolism of doxifluridine and tracking its conversion to 5-fluorouracil in biological systems [20]. The fluorine atom provides a sensitive probe for studying drug metabolism and distribution in vivo.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of doxifluridine reveals distinctive fragmentation patterns that are useful for structural confirmation and analytical applications [22] [23]. Under electrospray ionization conditions, doxifluridine produces a molecular ion at m/z 246 (corresponding to [M+H]⁺), which matches the calculated molecular weight of 246.19 g/mol [23].

The characteristic fragmentation pattern includes a prominent fragment ion at m/z 41.90, which is observed for doxifluridine under collision-induced dissociation conditions [23]. Additional fragmentation involves the loss of sugar moieties and the formation of base-related fragments. Gas chromatography-mass spectrometry studies of doxifluridine metabolites have identified unique fragmentation patterns that allow for the detection and identification of metabolic products, including novel N3-methylated derivatives [22].

Infrared Spectroscopy Features

Infrared spectroscopy of doxifluridine reveals characteristic vibrational bands that correspond to the major functional groups present in the molecule [24]. The carbonyl groups of the pyrimidine ring produce strong absorption bands in the 1600-1700 cm⁻¹ region, with specific bands observed at 1676 cm⁻¹ for the C=O stretch [24]. The compound also exhibits N-H stretching vibrations and C-F stretching modes that are characteristic of fluorinated organic compounds.

The hydroxyl groups of the sugar moiety contribute broad absorption bands in the 3200-3600 cm⁻¹ region corresponding to O-H stretching vibrations [24]. Ring vibrations and C-H stretching modes appear in their expected regions, providing a comprehensive fingerprint for compound identification. The infrared spectrum of doxifluridine has been used successfully for pharmaceutical identification and quality control applications.

Chemical Reactivity and Stability

Stability Under Various pH Conditions

Doxifluridine demonstrates pH-dependent stability characteristics that are important for pharmaceutical formulation and biological activity [25]. At physiological pH (7.4), the compound exhibits good stability with minimal hydrolytic degradation [25] [8]. The pKa value of doxifluridine is reported as 7.4, indicating that the compound exists in equilibrium between protonated and deprotonated forms at physiological pH [10].

Under acidic conditions (pH < 7), doxifluridine shows increased susceptibility to hydrolytic degradation [25]. The glycosidic bond between the sugar and pyrimidine base becomes more labile under acidic conditions, potentially leading to the release of the fluorinated base. This pH-dependent stability is consistent with the general behavior of nucleoside compounds and must be considered in formulation development and storage conditions.

Hydrolysis Reactions

The primary hydrolytic pathway for doxifluridine involves cleavage of the glycosidic bond between the C1' carbon of the sugar and the N1 nitrogen of the pyrimidine base [8]. Under physiological conditions, this hydrolysis occurs relatively slowly, contributing to the compound's stability as a prodrug [8]. However, the rate of hydrolysis can be significantly accelerated by enzymatic action, particularly by thymidine phosphorylase and pyrimidine nucleoside phosphorylase [6] [8].

The enzymatic hydrolysis of doxifluridine represents its primary mechanism of activation, converting the prodrug to the active metabolite 5-fluorouracil [8]. This enzymatic conversion occurs preferentially in tumor tissues, which typically express higher levels of the activating enzymes compared to normal tissues [26]. The hydrolysis reaction involves nucleophilic attack at the anomeric carbon, resulting in cleavage of the glycosidic bond and formation of the corresponding sugar and base components.

Key Reaction Sites

The most reactive sites in doxifluridine are primarily located at positions that facilitate its biological activation and potential degradation pathways [27]. The glycosidic bond at C1' represents the primary site for enzymatic activation, where thymidine phosphorylase catalyzes the cleavage reaction [8]. This reaction site is critical for the prodrug's mechanism of action and selective activation in target tissues.

The hydroxyl groups at the 2' and 3' positions of the sugar ring are susceptible to oxidation reactions and may serve as sites for chemical modification or conjugation [27]. The fluorine atom at the 5-position of the pyrimidine ring is generally unreactive under physiological conditions but contributes to the compound's metabolic stability and electronic properties [9]. The carbonyl groups at positions 2 and 4 of the pyrimidine ring may participate in hydrogen bonding interactions and tautomeric equilibria that influence the compound's biological activity and stability.

| Property | Value | Reference |

|---|---|---|

| Basic Molecular Properties | ||

| Chemical Name | Doxifluridine | [1] |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione | [2] |

| Alternative Names | 5'-deoxy-5-fluorouridine, 5'-DFUR, Furtulon, Flutron | [3] [10] |

| CAS Registry Number | 3094-09-5 | [1] |

| Molecular Formula | C₉H₁₁FN₂O₅ | [1] |

| Molecular Weight | 246.19 g/mol | [1] |

| InChI Key | ZWAOHEXOSAUJHY-ZIYNGMLESA-N | [1] |

| Property | Value | Reference |

|---|---|---|

| Physical Properties | ||

| Melting Point (°C) | 189-193 | [10] [11] [12] |

| Thermal Stability Range (°C) | Stable up to ~150 | [13] |

| Density (g/cm³) | 1.375 (estimated) | [11] |

| Water Solubility (mg/mL) | 50 | [14] [15] |

| DMSO Solubility (mg/mL) | 10 | [14] [15] |

| DMF Solubility (mg/mL) | 16 | [15] |

| Optical Rotation [α]D²⁵ | +18.4° (c = 0.419 in water) | [10] [11] [12] |

| pKa Value | 7.4 | [10] |

| Feature | Description |

|---|---|

| Stereochemical Information | |

| Total Stereogenic Centers | 4 |

| Defined Stereocenters | 4 out of 4 |

| Stereochemistry Type | Absolute stereochemistry |

| C1' Configuration | R |

| C2' Configuration | R |

| C3' Configuration | S |

| C4' Configuration | R |

| Ring Conformation | Predominantly C3'-endo (N-type) |

| Optical Activity | Dextrorotatory (+) |

| Technique | Key Features | Reference |

|---|---|---|

| Spectroscopic Properties | ||

| UV/Vis Spectroscopy | λmax: 268-269 nm (ε 8550 in methanol) | [10] [18] [15] |

| ¹H NMR | Sugar proton signals, pyrimidine C6-H | [20] [21] |

| ¹⁹F NMR | Fluorine-19 signal for metabolic studies | [20] [21] |

| Mass Spectrometry | Molecular ion m/z 246, fragments at m/z 41.90 | [22] [23] |

| Infrared Spectroscopy | C=O stretches, N-H bonds, C-F vibrations | [24] [28] |

| Optical Rotation | [α]D²⁵ +18.4° (c = 0.419 in water) | [10] [11] [12] |

| Reaction Type | Behavior/Conditions | Key Sites |

|---|---|---|

| Chemical Reactivity and Stability | ||

| Hydrolysis | Relatively stable under physiological conditions | Glycosidic bond (C1'-N1) |

| Enzymatic Conversion | Converted to 5-fluorouracil by thymidine phosphorylase | C5' position (deoxyribose) |

| pH Stability | Stable at pH 7.4, increased degradation at lower pH | Pyrimidine ring nitrogens |

| Thermal Decomposition | Decomposition begins around 150°C | Sugar hydroxyl groups |

| Photostability | Requires protection from light | Pyrimidine chromophore |

| Oxidation Susceptibility | Susceptible to oxidation of hydroxyl groups | C2', C3' hydroxyl groups |

Classical Synthetic Methods

Classical synthesis of doxifluridine has been dominated by Lewis acid-catalyzed glycosylation reactions. The foundational method, described in United States Patent Number 4340729, involves the coupling reaction between a suitably protected ribose derivative and activated 5-fluorouracil [1] [2]. This approach utilizes 5-fluorouracil as the starting nucleobase and 5-deoxy-1,2,3-triacetyl-D-ribose as the sugar component, with tin tetrachloride serving as the Lewis acid catalyst [1] [2].

The reaction mechanism proceeds through activation of the glycosyl donor by the Lewis acid, followed by nucleophilic attack by the protected fluorouracil derivative [1] [2]. Temperature control proves critical, with the classical method employing temperatures between 0-5°C and subsequent warming to room temperature [1]. However, this traditional approach suffers from significant limitations, including formation of substantial impurities (approximately 11% of the reaction mixture) and relatively low yields of the desired product (70% by high-performance liquid chromatography area) [1].

The classical method involves several distinct phases: initial formation of the silylated 5-fluorouracil derivative through reaction with hexamethyldisilazane and trimethylchlorosilane, followed by glycosylation with the acetylated ribose derivative in the presence of tin tetrachloride [1] [2]. The reaction mixture requires careful workup involving neutralization with hydrochloric acid solution, phase separation, and purification through crystallization techniques [1] [2].

Patent-Protected Synthetic Approaches

Recent patent developments have introduced significant improvements to classical synthetic methodologies. Korean Patent KR102704255B1 describes a novel approach utilizing organic acid anhydrides or organic acid halides as carbonylation reagents, eliminating the need for toxic metal catalysts [2]. This method represents a paradigm shift from Lewis acid catalysis to Brønsted acid-mediated transformations.

The patented approach begins with 2',3'-diacetyl-5-fluorocytidine as the starting material, which undergoes simultaneous amide synthesis and deamination reactions [2]. The process employs organic acid anhydrides such as acetic anhydride, propanoic anhydride, butyric anhydride, pentyl anhydride, hexanoic anhydride, or benzoic anhydride as carbonylation reagents [2]. Alternatively, corresponding organic acid halides (where the halogen can be chlorine, bromine, fluorine, or iodine) can be utilized [2].

The deamination process occurs through careful water addition at elevated temperatures (58-63°C), converting the cytidine derivative to the corresponding uridine analog [2]. This transformation achieves significantly higher yields (72% for the anhydride method and 71% for the halide approach) compared to classical techniques [2]. The method demonstrates superior impurity profiles, with the main impurity reduced from 11% to approximately 1% of the reaction mixture [1] [2].

Temperature optimization proves crucial in these patent-protected methods. United States Patent US20070073050A1 describes improvements to Lewis acid-catalyzed reactions through precise temperature control, where addition of tin tetrachloride at temperatures below -10°C (preferably between -15°C and -20°C) dramatically improves product quality [1]. This modification increases the product-to-impurity ratio from 6.4:1 to 90:1, representing a substantial advancement in synthetic efficiency [1].

Modern Synthetic Strategies

Contemporary synthetic approaches emphasize continuous flow chemistry and automated synthesis platforms. Flow chemistry methodologies enable rapid synthesis of 5'-deoxyribonucleosides through Brønsted acid-catalyzed glycosylation, achieving doxifluridine in 89% yield within 10 minutes [3]. This represents a significant advancement over traditional batch processes, which require hours to days for completion.

Modern strategies incorporate advanced process analytical technology for real-time monitoring of reaction progress and impurity formation [4] [5]. High-performance liquid chromatography coupled with mass spectrometry enables precise quantification of doxifluridine and its metabolites, with detection limits as low as 10.0 nanograms per milliliter [4] [5]. These analytical capabilities support the development of more robust and reproducible synthetic protocols.

The integration of automated synthesis platforms allows for systematic optimization of reaction parameters, including temperature profiles, reagent stoichiometry, and reaction timing [6] [7]. These systems can rapidly screen multiple synthetic conditions, identifying optimal parameters for large-scale production. Modern approaches also emphasize the use of alternative solvents and reagents to improve environmental sustainability and reduce process-related impurities [6] [7].

Green Chemistry Approaches

Green chemistry initiatives in doxifluridine synthesis focus on eliminating toxic reagents, reducing waste generation, and improving atom economy. The transition from tin tetrachloride-based Lewis acid catalysis to organic acid anhydride methodology represents a significant advancement in environmental sustainability [2]. This approach eliminates heavy metal waste streams and reduces the need for specialized disposal protocols.

Solvent selection plays a crucial role in green chemistry implementations. Modern synthetic routes emphasize the use of environmentally benign solvents, including alcohols and acetonitrile, in place of chlorinated solvents traditionally employed in classical methods [2]. Water-based workup procedures further reduce environmental impact while maintaining product quality and yield.

Process intensification through continuous flow chemistry minimizes solvent usage and reduces energy consumption compared to traditional batch processes [3]. Flow systems enable precise control of reaction parameters, leading to improved selectivity and reduced formation of unwanted byproducts. The compact nature of flow reactors also reduces the overall footprint of manufacturing facilities.

Catalytic approaches utilizing recyclable catalysts represent another avenue for green chemistry implementation. Research into heterogeneous acid catalysts for glycosylation reactions aims to replace stoichiometric Lewis acids with recoverable solid catalysts [8] [9]. These systems would enable catalyst recovery and reuse, substantially reducing chemical waste and improving process economics.

Quality Control and Analysis

Impurity Profiling

Impurity profiling in doxifluridine manufacturing requires sophisticated analytical methodologies capable of detecting and quantifying trace-level contaminants. Regulatory guidance typically mandates detection capabilities at or below 0.1% relative to the active pharmaceutical ingredient [10] [11]. The complexity of doxifluridine synthesis, involving multiple reaction steps and potential side reactions, necessitates comprehensive impurity characterization throughout the manufacturing process.

High-performance liquid chromatography serves as the primary analytical platform for impurity profiling, utilizing reversed-phase chromatography with ultraviolet detection at 280 nanometers [4] [5]. The analytical method employs gradient elution with carefully optimized mobile phase compositions, typically involving ammonium acetate buffer systems with acetonitrile-methanol-water gradients [1]. Column selection proves critical, with Zorbax SB-AQ columns demonstrating superior resolution for doxifluridine and its related substances [1].

Method development for impurity profiling follows systematic approaches involving column screening, mobile phase optimization, and gradient development [11]. The selection of dissimilar chromatographic columns enables comprehensive separation of structurally related impurities [11]. Chemometric approaches, including the Kennard and Stone algorithm, facilitate selection of the most orthogonal column chemistries for maximum separation power [11].

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) provide comprehensive understanding of potential degradation pathways [10] [12]. These studies identify critical quality attributes and establish stability-indicating analytical methods suitable for routine quality control applications. The analytical methodology must demonstrate specificity for doxifluridine in the presence of all known and potential impurities.

Polymorphism Studies

Polymorphism investigation constitutes a critical component of doxifluridine quality control, as different crystalline forms can exhibit varying dissolution rates, bioavailability, and stability characteristics. Solid-state characterization employs multiple analytical techniques, including X-ray powder diffraction, differential scanning calorimetry, and infrared spectroscopy, to identify and characterize polymorphic forms.

The crystallization conditions during doxifluridine synthesis and purification significantly influence the resulting polymorphic form. Solvent selection, cooling rates, and seeding strategies all impact the final crystal structure [13]. Ethanol crystallization, commonly employed in doxifluridine purification, requires careful control of temperature and concentration to ensure consistent polymorphic form [2].

Stability studies of different polymorphic forms under various environmental conditions (temperature, humidity, light exposure) establish the relative stability and potential for polymorphic transformations during storage [13]. These investigations inform storage conditions and packaging requirements for maintaining product quality throughout the shelf life.

Process development must incorporate polymorphism control strategies, including identification of the most stable and bioavailable form for commercial production. Analytical methods for polymorphism detection and quantification ensure consistent product quality and regulatory compliance throughout the manufacturing process.

Process Chemistry Considerations

Scalability Factors

Scalability of doxifluridine synthesis presents unique challenges related to the multi-step nature of the process and the handling of highly potent intermediates. The transition from laboratory-scale to commercial production requires careful consideration of heat transfer, mass transfer, and reaction kinetics at larger scales [14] [15]. Temperature control becomes increasingly challenging at larger scales, particularly for exothermic reactions such as the Lewis acid-catalyzed glycosylation step.

Process design must accommodate the safe handling of cytotoxic intermediates and products, requiring specialized containment facilities and protective equipment [14]. The highly potent nature of doxifluridine and its intermediates necessitates implementation of occupational exposure limits and appropriate engineering controls. Manufacturing facilities must meet stringent safety requirements for handling oncology compounds.

Heat transfer considerations become critical during scale-up, as inadequate temperature control can lead to increased impurity formation and reduced yields [1] [2]. The exothermic nature of certain reaction steps requires carefully designed reactor systems with sufficient cooling capacity. Process control systems must provide precise temperature monitoring and control throughout the reaction sequence.

Mixing and mass transfer effects at larger scales can significantly impact reaction selectivity and yield. The heterogeneous nature of some reaction steps, particularly those involving solid reagents or catalysts, requires optimization of agitation systems and reactor design. Scale-up studies must systematically evaluate these factors to ensure consistent product quality at commercial scales.

Yield Optimization

Yield optimization in doxifluridine synthesis requires systematic evaluation of reaction parameters, including temperature, concentration, stoichiometry, and reaction time. The multi-step nature of the synthesis compounds yield losses, making optimization of individual steps crucial for overall process efficiency [14]. Temperature control emerges as the most critical parameter, with optimized conditions improving yields from 54% to 72% for key intermediates [1] [2].

Reaction stoichiometry optimization involves balancing reagent costs against yield improvements and impurity formation. Excess reagents can improve conversion but may complicate purification and increase costs. The optimal stoichiometry depends on the relative costs of reagents, purification complexity, and downstream processing requirements [2].

Kinetic studies provide insights into reaction mechanisms and enable identification of rate-limiting steps. Understanding reaction kinetics facilitates optimization of reaction conditions and prediction of scale-up behavior. Temperature-time profiles can be optimized to maximize yield while minimizing impurity formation [1] [2].

Process analytical technology enables real-time monitoring of reaction progress and end-point determination, supporting yield optimization efforts [4] [5]. In-line analytical methods can detect reaction completion and prevent over-reaction that might lead to degradation or side product formation. These technologies enable more precise control of reaction conditions and improved reproducibility.

Purification Techniques

Purification of doxifluridine and its intermediates requires sophisticated separation techniques capable of removing structurally similar impurities while maintaining product quality. Crystallization represents the primary purification method for the final product, with solvent selection and cooling profiles critically impacting purity and yield [2] [13]. Ethanol crystallization at controlled temperatures provides effective purification while maintaining acceptable yields.

Chromatographic purification techniques may be required for intermediate purification, particularly when impurity levels exceed acceptable limits. Preparative high-performance liquid chromatography enables purification of key intermediates, although the scale and cost considerations limit its application to high-value products [11]. Column chromatography using silica gel provides an alternative for intermediate-scale purifications.

Liquid-liquid extraction techniques enable removal of certain impurities and reagent residues through careful selection of extraction solvents [1] [2]. The pH-dependent solubility characteristics of doxifluridine and its impurities can be exploited for selective extraction and purification. These techniques require optimization of solvent systems and extraction conditions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H226 (20%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (20%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (20%): May cause cancer [Danger Carcinogenicity];

H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H411 (20%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Transferases (EC2)

Methyltransferases [EC:2.1.1.-]

TYMS [HSA:7298] [KO:K00560]

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Kang YK, Chang HM, Yook JH, Ryu MH, Park I, Min YJ, Zang DY, Kim GY, Yang DH, Jang SJ, Park YS, Lee JL, Kim TW, Oh ST, Park BK, Jung HY, Kim BS. Adjuvant chemotherapy for gastric cancer: a randomised phase 3 trial of mitomycin-C plus either short-term doxifluridine or long-term doxifluridine plus cisplatin after curative D2 gastrectomy (AMC0201). Br J Cancer. 2013 Apr 2;108(6):1245-51. doi: 10.1038/bjc.2013.86. Epub 2013 Feb 28. PubMed PMID: 23449357; PubMed Central PMCID: PMC3619263.

3: Kusama M. [Doxifluridine, medroxyprogesterone acetate and cyclophosphamide(DMpC)combination therapy found effective for case of chest wall recurrent breast cancer with bone and pleural metastases]. Gan To Kagaku Ryoho. 2012 Aug;39(8):1239-41. Japanese. PubMed PMID: 22902449.

4: Takeyoshi I, Makita F, Iwazaki S, Ishikawa H, Kakinuma S, Sato Y, Ohya T, Nakagami K, Tomizawa N, Izumi M, Kobayashi I, Tanahashi Y, Kobayashi J, Kamoshita N, Kawate S, Sunose Y, Sakamoto I, Yoshinari D, Yamada T, Okabe T. Weekly paclitaxel in combination with doxifluridine for peritoneally disseminated gastric cancer with malignant ascites. Anticancer Res. 2011 Dec;31(12):4625-30. PubMed PMID: 22199340.

5: Jiang J, Zheng X, Xu X, Zhou Q, Yan H, Zhang X, Lu B, Wu C, Ju J. Prognostic significance of miR-181b and miR-21 in gastric cancer patients treated with S-1/Oxaliplatin or Doxifluridine/Oxaliplatin. PLoS One. 2011;6(8):e23271. doi: 10.1371/journal.pone.0023271. Epub 2011 Aug 18. PubMed PMID: 21876743; PubMed Central PMCID: PMC3158077.

6: Yakabe T, Noshiro H, Ikeda O, Miyoshi A, Kitajima Y, Satoh S. Second-line chemotherapy with paclitaxel and doxifluridine after failure of S-1 in elderly patients with unresectable advanced or recurrent gastric cancer. J Cancer Res Clin Oncol. 2011 Oct;137(10):1499-504. doi: 10.1007/s00432-011-1025-x. Epub 2011 Aug 10. PubMed PMID: 21830159.

7: Naganuma Y, Choijamts B, Shirota K, Nakajima K, Ogata S, Miyamoto S, Kawarabayashi T, Emoto M. Metronomic doxifluridine chemotherapy combined with the anti-angiogenic agent TNP-470 inhibits the growth of human uterine carcinosarcoma xenografts. Cancer Sci. 2011 Aug;102(8):1545-52. doi: 10.1111/j.1349-7006.2011.01998.x. Epub 2011 Jul 3. PubMed PMID: 21631643.

8: Takeyoshi I, Makita F, Tanahashi Y, Iwazaki S, Ogawa T, Tomizawa N, Nakamura S, Ishikawa H, Ohya T, Kakinuma S, Nakagami K, Sato Y, Koyano T, Roppongi T, Izumi M, Kobayashi J, Kawate S, Sunose Y, Kobayashi M, Yamada T, Sakamoto I. A phase II study of weekly paclitaxel and doxifluridine combination chemotherapy for advanced/recurrent gastric cancer. Anticancer Res. 2011 Jan;31(1):287-91. PubMed PMID: 21273612.

9: Watanabe T, Matsuda K, Ishihara S, Nozawa K, Hayama T, Yamada H, Iinuma H. Significance of microsatellite instability (MSI) for colorectal cancer following adjuvant therapy with doxifluridine. Med Oncol. 2012 Mar;29(1):133. doi: 10.1007/s12032-010-9799-2. Epub 2011 Jan 15. PubMed PMID: 21234714.

10: Kang BW, Kim JG, Lee SJ, Chae YS, Moon JH, Sohn SK, Jeon SW, Jung MK, Lim KH, Jang YS, Park JS, Jun SH, Choi GS. Clinical significance of microsatellite instability for stage II or III colorectal cancer following adjuvant therapy with doxifluridine. Med Oncol. 2011 Dec;28 Suppl 1:S214-8. doi: 10.1007/s12032-010-9701-2. Epub 2010 Oct 16. PubMed PMID: 20953739.